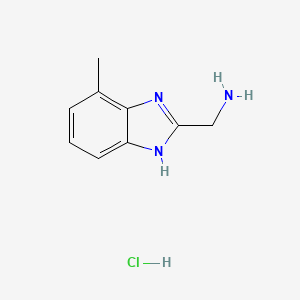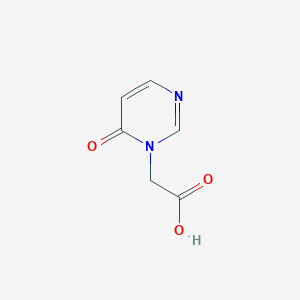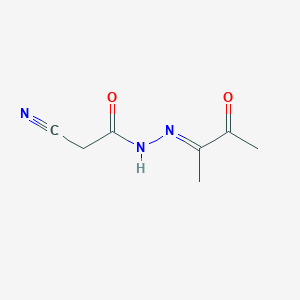
2,6-Cycloheptadien-1-one
Vue d'ensemble
Description
2,6-Cycloheptadien-1-one is an organic compound with the linear formula C7H8O . It has a molecular weight of 108.141 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,6-Cycloheptadien-1-one is represented by the linear formula C7H8O . It has a molecular weight of 108.141 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2,6-Cycloheptadien-1-one, a derivative of cycloheptadiene, exhibits significant potential as a synthetic building block in organic chemistry. Research by Almehmadi and West (2020) demonstrates the use of 1,2-cycloheptadiene, a related compound, in generating complex polycyclic products through cycloaddition reactivity with 1,3-dipoles. This process is notable for its high regio- and diastereoselectivity (Almehmadi & West, 2020). Similarly, Kulkarni and Diver (2003) explored the synthesis of 1,3-cycloheptadienes through tandem intermolecular enyne metathesis, highlighting the balance required between ring strain and alkyne reactivity for successful synthesis (Kulkarni & Diver, 2003).
Stability and Structural Insights
The stability and structural behavior of cycloheptadiene derivatives are key areas of research. Qin et al. (2006) investigated the stability and thermal rearrangement of (E,E)-1,3-cycloheptadiene, revealing insights into the strain energy and isomerization pathways of this highly strained molecule (Qin et al., 2006).
Catalytic Applications and Complex Formation
In the realm of catalysis, Saito et al. (2007) demonstrated the utility of cycloheptadiene derivatives in nickel-catalyzed [3 + 2 + 2] cocyclization, emphasizing the importance of specific reactant reactivity for the successful formation of seven-membered carbocycles (Saito et al., 2007). This research underlines the versatility of cycloheptadiene derivatives in complex synthesis.
Potential in Organic Synthesis
Further exploring its potential in organic synthesis, Shireman and Miller (2001) derived the carbon framework of a specific amino diester from cycloheptadiene, using key reactions like the amino acid-derived acylnitroso Diels-Alder reaction. This highlights the role of cycloheptadiene derivatives in synthesizing biologically relevant compounds (Shireman & Miller, 2001).
Computational and Theoretical Studies
Computational studies also contribute to understanding cycloheptadiene derivatives. For instance, Hess and Baldwin (2002) used density functional calculations to study [1,5] sigmatropic hydrogen shifts in cyclic 1,3-dienes, including cycloheptadiene. This research provides insights into the theoretical aspects of these compounds' reactivities (Hess & Baldwin, 2002).
Electronic Structure and Bonding Analysis
Investigating the electronic structure and bonding, Peuronen et al. (2012) conducted a theoretical study on cyclopentadiene and cycloheptadiene derivatives. This research offered insights into their electronic structure, potentially influencing their coordination chemistry and reactivity (Peuronen, Hänninen, & Tuononen, 2012).
Applications in Molecular and Electronic Structures
Muresan, Weyhermüller, and Wieghardt (2007) explored neutral bis(1,4-diaza-1,3-butadiene)nickel complexes and their monocations, which are structurally related to cycloheptadiene. Their work contributes to understanding the molecular and electronic structures of such complexes, which is crucial in materials science and catalysis (Muresan, Weyhermüller, & Wieghardt, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
cyclohepta-2,6-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNWKZXPHXIQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312762 | |
| Record name | 2,6-Cycloheptadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Cycloheptadien-1-one | |
CAS RN |
1192-93-4 | |
| Record name | 2,6-Cycloheptadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Cycloheptadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3376322.png)






![N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B3376369.png)




